molecular formula C13H7ClO4 B2827570 6-chloro-1,3-dihydroxy-9H-xanthen-9-one CAS No. 61101-89-1

6-chloro-1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B2827570
CAS No.: 61101-89-1
M. Wt: 262.65
InChI Key: HDBLWAZZCGXSBL-UHFFFAOYSA-N
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Description

6-chloro-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C₁₃H₇ClO₄ and a molecular weight of 262.65 g/mol . It is a derivative of xanthone, characterized by the presence of chlorine and hydroxyl groups at specific positions on the xanthone core. This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one typically involves the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with water at high temperatures. Specifically, the reaction is carried out at 220°C for six hours, followed by cooling and filtration to obtain the desired product . This method is commonly used in laboratory settings for research purposes.

Chemical Reactions Analysis

6-chloro-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-1,3-dihydroxy-9H-xanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, contributing to its biological activities. It may also interact with cellular enzymes and receptors, modulating their functions and leading to various physiological effects .

Comparison with Similar Compounds

6-chloro-1,3-dihydroxy-9H-xanthen-9-one is part of the xanthone family, which includes compounds like:

Properties

IUPAC Name

6-chloro-1,3-dihydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO4/c14-6-1-2-8-10(3-6)18-11-5-7(15)4-9(16)12(11)13(8)17/h1-5,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBLWAZZCGXSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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